N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a nitrogen-rich spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:
- A 2,5-dimethoxyphenyl group attached to the carboxamide nitrogen.
- A 3,4-dimethylphenyl substituent at position 2 of the spiro ring.
- A methylthio group at position 3.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-16-6-7-18(14-17(16)2)22-23(33-5)28-25(27-22)10-12-29(13-11-25)24(30)26-20-15-19(31-3)8-9-21(20)32-4/h6-9,14-15H,10-13H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJLSEBCPNCBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC)N=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological activity. The presence of methoxy groups and a methylthio group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that the compound may interact with various biological pathways:
- Melanocortin Receptor Modulation : Similar compounds have been shown to act as antagonists at melanocortin receptors, suggesting a potential mechanism for modulating metabolic processes and inflammation .
- Antitumor Activity : Structurally related compounds have demonstrated significant antitumor effects against various cancer cell lines by inhibiting topoisomerase II and inducing apoptosis .
Biological Activity Overview
Antitumor Activity
A study on structurally similar compounds revealed their effectiveness against human tumor cells. For instance, certain derivatives exhibited potent activity against HepG2/A2 cells with IC50 values indicating strong cytotoxicity. These findings suggest that this compound could also possess similar properties due to its structural analogies .
Cytoprotective Effects
In another investigation into related compounds, it was found that they could protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The protective mechanism involved reducing nitrosative stress and enhancing cellular antioxidant defenses. This suggests that our compound may also exhibit cytoprotective properties through similar biochemical pathways .
Scientific Research Applications
Structural Formula
The compound contains multiple functional groups that contribute to its reactivity and biological activity. The presence of the triazine moiety and the spiro structure makes it a unique candidate for various applications.
Medicinal Chemistry
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has shown promise in medicinal chemistry due to its potential as a therapeutic agent.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazine compounds have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .
Agrochemical Applications
The compound may also serve as a pesticide or herbicide due to its structural properties that can interact with biological systems in pests or plants.
Case Study: Insecticidal Activity
A study demonstrated that triazine derivatives can effectively disrupt the nervous system of certain insect species, leading to increased mortality rates. This suggests that this compound could be developed into a novel insecticide .
Material Science
Due to its unique chemical structure, this compound may find applications in the development of advanced materials such as polymers or nanomaterials.
Case Study: UV Absorption Properties
Research has highlighted the effectiveness of triazine-based compounds as UV absorbers in polymer matrices. These materials exhibit enhanced stability and longevity when exposed to UV radiation, making them suitable for outdoor applications .
Table 1: Comparison of Biological Activities of Triazine Derivatives
| Compound Name | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | HeLa Cells | 15 |
| Compound B | Insecticidal | Spodoptera frugiperda | 20 |
| Compound C | UV Absorption | Polycarbonate Matrix | N/A |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights critical structural differences between the target compound and related analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethylphenyl (electron-donating) and methylthio groups contrast with analogs featuring electron-withdrawing substituents (e.g., nitro in , chlorophenyl-thiazol in ). These differences may influence electronic properties and reactivity .
- Spirocyclic vs.
Analytical Data:
Notes:
- The absence of explicit data for the target compound limits direct comparisons, but its structural similarity to CAS 894885-18-8 suggests analogous characterization methods (e.g., NMR, IR) would apply.
- Higher melting points in imidazopyridine derivatives may correlate with greater crystalline stability compared to propanehydrazide analogs .
Implications of Substituent Variations
- Methoxy vs.
- Chlorophenyl-Thiazol vs.
Q & A
Q. Table 1: Representative Synthesis Conditions from Literature
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst | Palladium (0.5–1 mol%) | |
| Purification Column | Chromolith® RP-18e |
Advanced: What computational strategies predict reactivity and stability under varying conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites, validated by experimental data .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to simulate transition states and energy barriers .
- AI-Driven Simulations : Integrate COMSOL Multiphysics for dynamic condition modeling (e.g., pH, solvent effects) .
Basic: What spectroscopic techniques characterize structural integrity?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S–C stretching at ~700 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (APCI) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Aggregate data across studies using standardized assays (e.g., enzyme inhibition IC₅₀ values) and apply statistical rigor (APA standards for reproducibility) .
- Experimental Replication : Validate findings under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Computational Validation : Cross-check bioactivity predictions with docking simulations (e.g., Autodock Vina for binding affinity) .
Basic: What parameters are critical for solubility/permeability assays?
Methodological Answer:
- Solvent Selection : Use dimethyl sulfoxide (DMSO) for stock solutions (<1% v/v to avoid cytotoxicity) .
- Chromatographic Analysis : Employ Purospher® STAR columns to measure logP values via reverse-phase HPLC .
- Permeability Models : Utilize Caco-2 cell monolayers with LC-MS quantification for intestinal absorption profiling .
Advanced: How to elucidate mechanisms in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding trajectories (e.g., GROMACS software) to identify key residues .
Basic: How to select analytical columns for chromatographic analysis?
Methodological Answer:
- Column Type : Use Chromolith® SpeedROD RP-18e for rapid separation (≤5 min runtime) .
- Mobile Phase : Optimize with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for peak symmetry .
- Detection : Pair with UV-Vis at λ = 254 nm for aromatic moieties .
Advanced: What frameworks accelerate derivative discovery with enhanced properties?
Methodological Answer:
- High-Throughput Screening (HTS) : Combine automated synthesis robots with LC-MS for rapid compound iteration .
- Feedback-Driven Design : Use ICReDD’s computational-experimental loop to prioritize derivatives with predicted bioactivity .
- SAR Analysis : Map substituent effects (e.g., methylthio vs. methoxy groups) using 3D-QSAR models (e.g., CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
